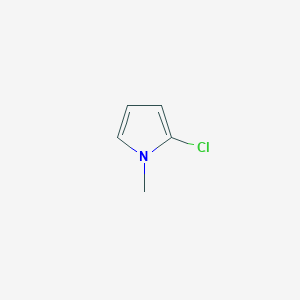
1H-吡咯,2-氯-1-甲基-
描述
2-Chloro-1-methyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C5H6ClN. It is a derivative of pyrrole, where a chlorine atom is substituted at the second position and a methyl group at the first position of the pyrrole ring.
科学研究应用
2-Chloro-1-methyl-1H-pyrrole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates with antimicrobial and anticancer properties.
Material Science: It is utilized in the preparation of conductive polymers and other advanced materials.
未来方向
The future directions for “1H-Pyrrole, 2-chloro-1-methyl-” could involve further exploration of its synthesis methods, structural analysis, and potential applications. Given the diverse biological activities of pyrrole compounds, there could be potential for “1H-Pyrrole, 2-chloro-1-methyl-” in various fields such as medicinal chemistry, materials science, and others .
作用机制
Target of Action
Pyrrole derivatives are known to have diverse biological and medicinal importance . They are present in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome , playing vital roles in photosynthesis, oxygen transport, storage, and redox cycling reactions .
Mode of Action
For instance, they are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Biochemical Pathways
Pyrrole and its derivatives are part of naturally occurring metal complexes of heme and chlorophyll , which are involved in essential biological processes like photosynthesis and oxygen transport .
Result of Action
Pyrrole and its derivatives are known to have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Action Environment
The suzuki–miyaura coupling reaction, which is used in the synthesis of pyrrole derivatives, is known for its exceptionally mild and functional group tolerant reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 2-chloropyrrole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Another method involves the direct chlorination of 1-methylpyrrole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-chloro-1-methyl-1H-pyrrole may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
2-Chloro-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-methylpyrrole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an alcohol solvent.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Major Products Formed
Substitution: Formation of 2-substituted-1-methylpyrroles.
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 1-methylpyrrole.
相似化合物的比较
Similar Compounds
2-Chloropyrrole: Lacks the methyl group at the first position.
1-Methylpyrrole: Lacks the chlorine atom at the second position.
2,5-Dichloropyrrole: Contains an additional chlorine atom at the fifth position.
Uniqueness
2-Chloro-1-methyl-1H-pyrrole is unique due to the presence of both a chlorine atom and a methyl group on the pyrrole ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
属性
IUPAC Name |
2-chloro-1-methylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN/c1-7-4-2-3-5(7)6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIQPHHKXJVVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481705 | |
| Record name | 1H-Pyrrole, 2-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56454-26-3 | |
| Record name | 1H-Pyrrole, 2-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)
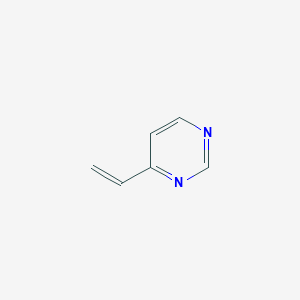
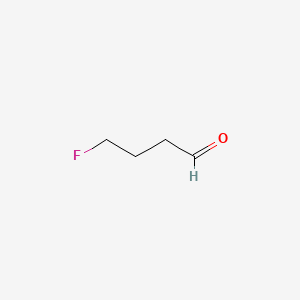
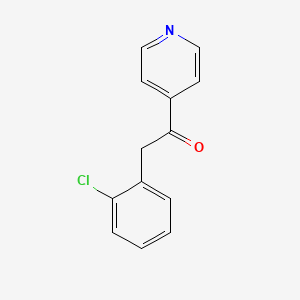
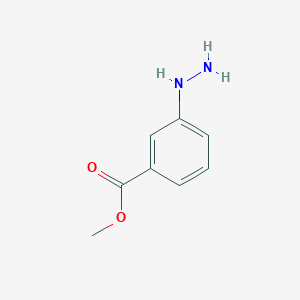
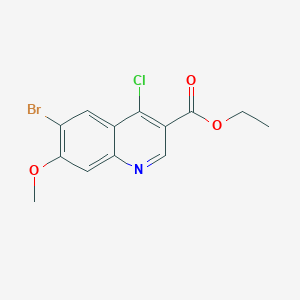
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride](/img/structure/B3031545.png)
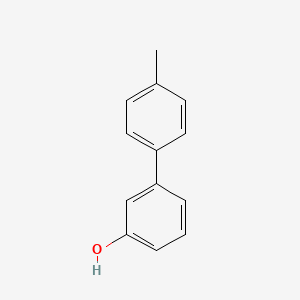
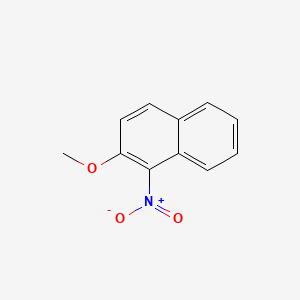

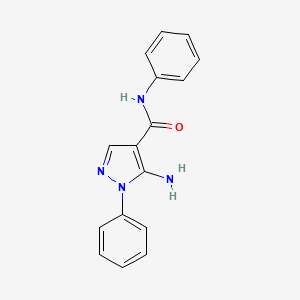
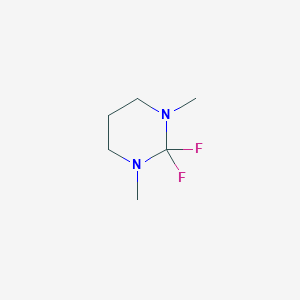
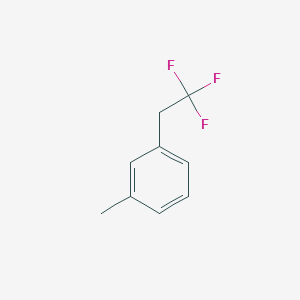
![5-(IODOMETHYL)-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOL-6-OL](/img/structure/B3031558.png)
